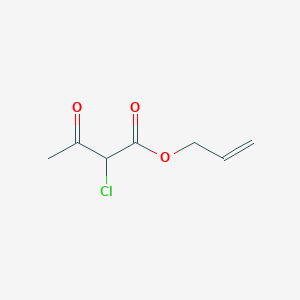

Prop-2-en-1-yl 2-chloro-3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

21045-82-9 |

|---|---|

Molecular Formula |

C7H9ClO3 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

prop-2-enyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C7H9ClO3/c1-3-4-11-7(10)6(8)5(2)9/h3,6H,1,4H2,2H3 |

InChI Key |

IIZVLQBINZZMQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OCC=C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

Esterification Routes from 2-chloro-3-oxobutanoic Acid and Allyl Alcohol

One of the most direct conceptual routes to prop-2-en-1-yl 2-chloro-3-oxobutanoate is the esterification of 2-chloro-3-oxobutanoic acid with allyl alcohol. This approach focuses on forming the ester bond as the key step.

Direct Esterification with Catalytic Activation

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgchemistrysteps.com In this case, 2-chloro-3-oxobutanoic acid would be reacted with allyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, it is typically necessary to remove the water formed during the reaction or to use an excess of one of the reactants. chemistrysteps.commasterorganicchemistry.com

Commonly used catalysts for Fischer esterification include strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and Lewis acids. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. chemistrysteps.com

Reaction Scheme:

Transesterification Processes

Transesterification is a versatile and widely employed method for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govorganic-chemistry.org This route avoids the use of the potentially unstable 2-chloro-3-oxobutanoic acid. Instead, a more stable alkyl ester, such as ethyl 2-chloro-3-oxobutanoate, can be reacted with allyl alcohol.

The reaction equilibrium is driven forward by removing the lower-boiling alcohol (in this case, ethanol) by distillation. A variety of catalysts can be employed, including acids, bases, and organometallic compounds. nih.govorganic-chemistry.org

Recent research has highlighted the use of environmentally benign and efficient catalysts for the transesterification of β-keto esters. Boric acid (H₃BO₃) and silica-supported boric acid have been shown to be effective catalysts for the transesterification of β-keto esters with a range of alcohols, including allylic alcohols. nih.govresearchgate.netrsc.orgresearchgate.netbuct.edu.cn This method is noted for its high efficiency, with excellent yields and high purity of the product. rsc.orgresearchgate.net The proposed mechanism for boric acid catalysis involves the formation of a six-membered cyclic boronate intermediate which facilitates the nucleophilic attack by the incoming alcohol. rsc.org

| Catalyst System | Alcohol | Reaction Conditions | Yield | Reference |

| Boric Acid | Allyl Alcohol | Solvent-free, heat | High | nih.gov |

| Silica-supported Boric Acid | Allyl Alcohol | Solvent-free, heat | 87-95% | rsc.orgresearchgate.net |

| Methylboronic Acid | Various primary and secondary alcohols | 4 Å molecular sieves | Moderate to high | nih.gov |

Halogenation Approaches to Prop-2-en-1-yl 3-oxobutanoate

An alternative synthetic strategy involves the formation of the carbon-chlorine bond on a pre-synthesized ester, prop-2-en-1-yl 3-oxobutanoate (also known as allyl acetoacetate). This approach benefits from the ready availability of the starting β-keto ester. The key step is the selective halogenation at the α-position (the carbon between the two carbonyl groups).

Alpha-Halogenation Strategies

The α-position of β-keto esters is activated and readily undergoes halogenation. nih.gov A variety of chlorinating agents can be employed for this transformation. N-chlorosuccinimide (NCS) is a common and effective reagent for the α-chlorination of β-keto esters, often used in the presence of a weak base. nih.govacs.org Another effective reagent is sulfuryl chloride (SO₂Cl₂), which can also achieve α-chlorination of ketones and related compounds. pitt.edugoogle.comresearchgate.net

The reaction is typically performed in an appropriate organic solvent. The choice of reaction conditions can influence the selectivity and yield of the desired α-chloro-β-keto ester.

| Chlorinating Agent | Substrate Type | Catalyst/Base | Typical Yield | Reference |

| N-Chlorosuccinimide (NCS) | β-keto esters | Cinchona alkaloids/KF | up to 99% | nih.govacs.orgnih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | Ketones | None or catalyst | Good | pitt.edugoogle.com |

| p-Toluenesulfonyl chloride | Ketones | LDA | Good | pitt.edu |

Regioselective Halogenation Techniques

For a substrate like prop-2-en-1-yl 3-oxobutanoate, which contains both an activated α-carbon and a carbon-carbon double bond, regioselectivity is a critical consideration. The goal is to selectively chlorinate the α-position without undesired reactions at the allyl group's double bond.

The α-halogenation of ketones and β-dicarbonyl compounds can be controlled by the reaction conditions. Under basic or neutral conditions, the reaction proceeds through an enolate intermediate. The enolate is highly nucleophilic at the α-carbon, leading to preferential attack on the electrophilic chlorine source. This is generally the preferred method for the α-halogenation of β-keto esters.

In contrast, acid-catalyzed halogenation proceeds through an enol intermediate. While also effective, there can be competing reactions, and the conditions might be harsh for substrates with sensitive functional groups. For prop-2-en-1-yl 3-oxobutanoate, electrophilic addition of the chlorinating agent to the double bond of the allyl group is a potential side reaction that must be minimized. Therefore, conditions that favor the formation and reaction of the enolate at the α-position are crucial for achieving the desired regioselectivity.

Chemo- and Regioselective Synthesis Strategies for Controlling Functionalization

The successful synthesis of prop-2-en-1-yl 2-chloro-3-oxobutanoate hinges on chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

In the context of the halogenation of prop-2-en-1-yl 3-oxobutanoate, the primary challenge is the chemoselective chlorination of the α-carbon in the presence of the alkene functionality of the allyl group. The high reactivity of the enolate of the β-keto ester system towards electrophilic chlorinating agents generally allows for this selective transformation under carefully controlled, typically neutral or mildly basic, conditions.

For the esterification routes, the main challenge is often related to the stability of the starting materials, particularly the tendency of β-keto acids to decarboxylate. nih.gov Transesterification from a stable alkyl 2-chloro-3-oxobutanoate is often a more reliable method, as it circumvents this issue. The selectivity in transesterification is high for β-keto esters over other types of esters, likely due to the involvement of an enol intermediate that is specific to the β-dicarbonyl moiety. nih.gov

By carefully selecting the synthetic route and reaction conditions, it is possible to control the functionalization and efficiently synthesize prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Green Chemistry Considerations in Prop-2-en-1-yl 2-chloro-3-oxobutanoate Synthesis

The synthesis of Prop-2-en-1-yl 2-chloro-3-oxobutanoate can be approached through the transesterification of a corresponding alkyl 2-chloro-3-oxobutanoate (such as the methyl or ethyl ester) with prop-2-en-1-ol (allyl alcohol). Traditional methods for such transformations often rely on stoichiometric amounts of strong acids or bases and the use of volatile organic solvents, which can lead to significant waste generation and environmental concerns. Green chemistry approaches aim to mitigate these issues by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and catalysts.

One of the most effective ways to reduce the environmental impact of a chemical process is to eliminate the use of organic solvents. Solvent-free reactions, also known as neat or solid-state reactions, can lead to higher reaction rates, easier product separation, and a significant reduction in waste.

In the context of β-keto ester synthesis, solvent-free transesterification has been shown to be a highly efficient method. nih.govrsc.orgnih.gov For the synthesis of Prop-2-en-1-yl 2-chloro-3-oxobutanoate, a solvent-free approach would involve directly reacting an alkyl 2-chloro-3-oxobutanoate with allyl alcohol, typically in the presence of a catalyst and with the removal of the lower-boiling alcohol byproduct to drive the equilibrium towards the desired product. Microwave irradiation can also be employed in solvent-free conditions to accelerate the reaction. researchgate.net

Research on the transesterification of various β-keto esters with a range of alcohols, including allylic alcohols, has demonstrated the feasibility and benefits of this approach. These studies highlight advantages such as reduced reaction times, simplified work-up procedures, and the elimination of toxic and volatile organic solvents. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Key Advantages |

| Solvent-Free Transesterification | Alkyl 2-chloro-3-oxobutanoate, Allyl alcohol | Heat, Catalyst | Reduced waste, Faster reaction times, Simplified purification |

| Microwave-Assisted Solvent-Free Synthesis | Alkyl 2-chloro-3-oxobutanoate, Allyl alcohol | Microwave irradiation, Catalyst | Rapid heating, Shorter reaction times, Increased yields |

This table is generated based on principles of solvent-free synthesis applied to β-keto esters.

When the complete elimination of a solvent is not feasible, the use of alternative, more environmentally benign media is a viable green chemistry strategy. Water is an ideal green solvent, but the low aqueous solubility of many organic reactants can be a limitation. Biphasic systems, such as those employing ionic liquids or deep eutectic solvents, can offer a solution by providing a non-volatile reaction medium from which the product can be easily separated. These alternative media can also play a role in enhancing catalyst activity and stability.

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for reactions to occur under milder conditions. For the synthesis of Prop-2-en-1-yl 2-chloro-3-oxobutanoate, several types of catalysts can be employed to promote the transesterification reaction in an environmentally friendly manner.

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful catalysts for a wide range of organic transformations, including transesterification. google.com Lipases operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for the synthesis of β-keto esters. google.com The reaction can often be carried out under solvent-free conditions, where one of the reactants acts as the solvent. google.com The use of immobilized lipases further enhances the green credentials of the process, as the catalyst can be easily recovered and reused for multiple reaction cycles.

Heterogeneous Acid Catalysis: Solid acid catalysts offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, minimizing waste and simplifying product purification. Silica-supported boric acid has been reported as an efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters with a variety of alcohols, including allylic alcohols, under solvent-free conditions. nih.govrsc.org This catalyst has shown high efficiency and can be reused multiple times without a significant loss of activity. nih.gov The specificity of this catalytic system for β-keto esters over other types of esters is a notable advantage. rsc.org

| Catalyst Type | Catalyst Example | Starting Materials | Reaction Conditions | Key Findings & Advantages |

| Biocatalyst | Candida antarctica Lipase B (CALB) | Alkyl β-keto ester, Allyl alcohol | Mild temperature, Solvent-free | High chemo- and stereoselectivity, Environmentally safe, Catalyst is recyclable. google.com |

| Heterogeneous Acid Catalyst | Silica-supported Boric Acid (SiO₂–H₃BO₃) | Methyl/Ethyl β-keto ester, Allylic alcohols | Solvent-free, Heat | High yields (87–95%), Recyclable catalyst, Simple work-up, Environmentally benign. nih.gov |

| Homogeneous Acid Catalyst | Boric Acid | Ethyl acetoacetate (B1235776), Allyl alcohol | Reflux | Good to excellent yields, Tolerates sensitive substrates like allyl alcohol. researchgate.net |

This interactive data table summarizes research findings on catalytic transesterification of β-keto esters.

The versatility of boric acid as a mild and environmentally benign catalyst has been demonstrated in the transesterification of ethyl acetoacetate with challenging substrates like allyl alcohol, which is prone to side reactions under harsh conditions. researchgate.net The use of such catalysts aligns with the principles of green chemistry by avoiding corrosive and hazardous reagents.

Advanced Spectroscopic and Structural Elucidation Studies of Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR for Proton Environment Analysis and Tautomeric Equilibrium

The ¹H NMR spectrum of Prop-2-en-1-yl 2-chloro-3-oxobutanoate is expected to reveal the electronic environment of each proton in the molecule. The presence of a chiral center at the second carbon position would render the adjacent methylene (B1212753) protons of the allyl group diastereotopic, leading to more complex splitting patterns.

A key feature to investigate in the ¹H NMR spectrum would be the presence of keto-enol tautomerism. masterorganicchemistry.combritannica.com The equilibrium between the keto and enol forms would be evident from the presence of distinct sets of signals for each tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation. youtube.comnih.gov The ratio of the two forms can be determined by integrating the corresponding proton signals. The position of this equilibrium is influenced by factors such as the solvent's polarity. nih.gov

Expected ¹H NMR Data (Keto Form):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | ~2.4 | Singlet | - |

| CH-Cl | ~4.8 | Singlet | - |

| O-CH₂ | ~4.7 | Doublet | ~5-6 |

| =CH₂ | ~5.3-5.4 | Multiplet | - |

| -CH= | ~5.9-6.0 | Multiplet | - |

Expected ¹H NMR Data (Enol Form):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (vinyl) | ~2.1 | Singlet | - |

| O-CH₂ | ~4.6 | Doublet | ~5-6 |

| =CH₂ | ~5.2-5.3 | Multiplet | - |

| -CH= | ~5.8-5.9 | Multiplet | - |

| OH (enol) | ~12-13 | Broad Singlet | - |

¹³C NMR for Carbon Framework and Functional Group Characterization

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift will be indicative of its functional group and hybridization state. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, the spectrum would confirm the presence of the ester and ketone carbonyl groups, the chlorinated carbon, and the carbons of the allyl group. The presence of keto-enol tautomerism would also be observable in the ¹³C NMR spectrum, with separate signals for the carbons in each tautomeric form. nih.gov

Expected ¹³C NMR Data:

| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| C H₃ (acetyl/vinyl) | ~26 | ~20 |

| C H-Cl | ~65 | - |

| =C (OH)- | - | ~95 |

| -C (Cl)= | - | ~155 |

| C =O (ketone) | ~195 | - |

| C =O (ester) | ~165 | ~168 |

| O-C H₂ | ~67 | ~66 |

| =C H₂ | ~120 | ~119 |

| -C H= | ~131 | ~132 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show the coupling between the methine proton and the methylene protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across heteroatoms, such as the ester linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of Prop-2-en-1-yl 2-chloro-3-oxobutanoate would display characteristic absorption bands for its various functional groups. The presence of both an ester and a ketone would result in strong carbonyl stretching vibrations. The spectrum would also show characteristic bands for the C-Cl bond, C-O bonds, and the C=C bond of the allyl group.

Expected FT-IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1740-1760 | Strong |

| C=O (ketone) | ~1720-1740 | Strong |

| C=C (alkene) | ~1640-1660 | Medium |

| C-O (ester) | ~1150-1250 | Strong |

| C-Cl | ~650-800 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, the C=C stretching of the allyl group would be expected to show a strong signal in the Raman spectrum. This technique can also provide insights into the conformational isomers of the molecule.

Expected Raman Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester & ketone) | ~1720-1760 | Medium |

| C=C (alkene) | ~1640-1660 | Strong |

| C-Cl | ~650-800 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, HRMS would first confirm the molecular formula, C₇H₉ClO₃, by measuring the mass of its molecular ion with high precision. Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

The precise mass of the monoisotopic molecular ion ([M]⁺˙) containing ³⁵Cl allows for the unambiguous confirmation of the elemental formula. Subsequent fragmentation of this molecular ion upon techniques like electron ionization (EI) or collision-induced dissociation (CID) provides critical structural information.

The fragmentation pathways for Prop-2-en-1-yl 2-chloro-3-oxobutanoate are predicted based on the established principles of mass spectrometry for esters and ketones, particularly the tendency for cleavage at bonds alpha to carbonyl groups. libretexts.orgyoutube.com The primary fragmentation routes would involve the cleavage of the ester and ketone functionalities, leading to several diagnostic fragment ions.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage at the Ketone: Cleavage of the bond between C2 and C3 can occur on either side of the keto group.

Loss of the acetyl group (•CH₃CO) would generate a [M - 43]⁺ ion.

Loss of the chloro-ester portion (•C(Cl)COOCH₂CH=CH₂) would result in an acylium ion at m/z 43.

Cleavage Adjacent to the Ester Carbonyl: The fragmentation of the ester group is a common pathway. libretexts.org

Loss of the allyloxy radical (•OCH₂CH=CH₂) would produce a chloro-acylium ion, [C₄H₄ClO]⁺.

Cleavage can also result in the formation of the stable allyl cation, [C₃H₅]⁺.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on an alkyl chain, other hydrogen rearrangement processes could lead to minor fragments.

The following table details the predicted major fragments for Prop-2-en-1-yl 2-chloro-3-oxobutanoate in a high-resolution mass spectrum.

| Predicted m/z (³⁵Cl) | Ion Formula | Fragment Identity/Origin |

|---|---|---|

| 176.0240 | [C₇H₉ClO₃]⁺ | Molecular Ion |

| 133.0213 | [C₅H₆ClO₂]⁺ | Loss of Acetyl Radical (•COCH₃) |

| 119.0056 | [C₄H₄ClO]⁺ | Loss of Allyloxy Radical (•OC₃H₅) |

| 77.9899 | [C₂H₂ClO]⁺ | Acylium ion from cleavage of C3-C4 bond |

| 57.0340 | [C₃H₅O]⁺ | Allyloxy cation |

| 43.0184 | [C₂H₃O]⁺ | Acetyl Cation |

| 41.0391 | [C₃H₅]⁺ | Allyl Cation |

X-ray Crystallography for Solid-State Molecular Geometry and Packing (Applicability for Crystalline Derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

The direct application of single-crystal X-ray crystallography to Prop-2-en-1-yl 2-chloro-3-oxobutanoate may be challenging. Many small, functionalized esters, such as the related ethyl 2-chloro-3-oxobutanoate, are liquids or low-melting solids at room temperature, making the growth of high-quality single crystals difficult. Furthermore, related β-keto compounds have been noted to be hygroscopic, which can impede crystallization. acs.org

However, the technique remains highly applicable for crystalline derivatives of this compound. By synthesizing a solid derivative (e.g., a hydrazone, a semicarbazone, or a complex with a metal), it would be possible to obtain a structure amenable to crystallographic analysis. Such an analysis would provide invaluable insight into the molecule's solid-state geometry.

Expected Structural Insights from a Crystalline Derivative:

Conformation of the β-Keto Ester Moiety: The analysis would reveal the dihedral angles along the C-C backbone, determining the relative orientation of the chloro, acetyl, and ester groups. It would likely show a high degree of planarity in the ester functional group.

Allyl Group Orientation: The torsional angle around the O-CH₂ bond of the allyl group would be precisely determined, defining its position relative to the rest of the molecule.

Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other in the solid state through forces such as dipole-dipole interactions or weak hydrogen bonds.

The table below presents typical bond lengths that would be expected for the key functional groups within the molecule, based on data from structurally similar compounds found in crystallographic databases.

| Bond | Typical Bond Length (Å) | Structural Context |

|---|---|---|

| C=O (Ketone) | 1.20 - 1.22 | Carbonyl of the 3-oxo group |

| C=O (Ester) | 1.19 - 1.21 | Carbonyl of the butanoate group |

| C-Cl | 1.75 - 1.79 | Bond at the alpha-carbon (C2) |

| C-O (Ester) | 1.33 - 1.35 | Ester C-O single bond |

| O-C (Allyl) | 1.44 - 1.46 | Ester O-C single bond |

| C=C (Allyl) | 1.32 - 1.34 | Alkene bond of the allyl group |

Computational Chemistry and Theoretical Investigations of Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

Electronic Structure Elucidation via Density Functional Theory (DFT) and Ab Initio Methods

A comprehensive understanding of a molecule's electronic structure is foundational to predicting its chemical behavior. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, such an analysis would provide crucial information about its stability, reactivity, and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the principles of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap points to a more reactive species.

A theoretical investigation would map the spatial distribution of the HOMO and LUMO across the Prop-2-en-1-yl 2-chloro-3-oxobutanoate structure. This would reveal the most probable sites for nucleophilic and electrophilic attack. It is hypothesized that the HOMO would be localized around the carbon-carbon double bond of the prop-2-en-1-yl group and the oxygen atoms of the carbonyl groups, which are electron-rich regions. Conversely, the LUMO is likely to be distributed around the electron-deficient carbonyl carbons and the carbon atom bonded to the chlorine atom.

Table 4.1.1: Hypothetical Frontier Molecular Orbital Data for Prop-2-en-1-yl 2-chloro-3-oxobutanoate

| Parameter | Expected Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | + | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT calculation. Actual values would require specific computational analysis.

Charge Distribution Analysis (Mulliken, NBO Charges)

Understanding the distribution of partial charges on the atoms of Prop-2-en-1-yl 2-chloro-3-oxobutanoate is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the charge on each atom.

It is anticipated that the oxygen atoms of the ester and ketone groups would carry significant negative charges due to their high electronegativity. The carbonyl carbon atoms, in turn, would exhibit a partial positive charge, making them susceptible to nucleophilic attack. The chlorine atom would also induce a partial positive charge on the adjacent carbon atom.

Table 4.1.2: Predicted Atomic Charge Distribution for Key Atoms in Prop-2-en-1-yl 2-chloro-3-oxobutanoate

| Atom | Predicted Charge (Mulliken/NBO) | Implication for Reactivity |

| Carbonyl Oxygen (Ester) | Negative | Site for electrophilic attack/coordination |

| Carbonyl Carbon (Ester) | Positive | Site for nucleophilic attack |

| Carbonyl Oxygen (Ketone) | Negative | Site for electrophilic attack/coordination |

| Carbonyl Carbon (Ketone) | Positive | Site for nucleophilic attack |

| Chlorine | Negative | Influences the charge on the adjacent carbon |

| Carbon bonded to Chlorine | Positive | Potential site for nucleophilic substitution |

Note: This table represents predicted charge distributions based on general chemical principles. Precise values would be determined through computational calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. This color-coded map highlights regions of negative and positive electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, an MEP map would likely show regions of high electron density (typically colored red or yellow) around the carbonyl oxygen atoms, signifying their potential to interact with electrophiles. Conversely, areas of low electron density (typically colored blue) would be expected around the carbonyl carbon atoms and the hydrogen atoms, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Studies Through Transition State Theory

Transition State Theory is a cornerstone of computational chemistry for investigating the kinetics and mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for different reaction pathways.

Exploration of Nucleophilic and Electrophilic Attack Pathways

The structure of Prop-2-en-1-yl 2-chloro-3-oxobutanoate presents multiple sites for both nucleophilic and electrophilic attack. The carbonyl carbons are prime targets for nucleophiles, which could lead to addition reactions. The carbon-carbon double bond in the prop-2-en-1-yl group is susceptible to electrophilic addition. A detailed computational study would model these reaction pathways, identify the transition state geometries, and calculate the associated energy barriers, thereby predicting the most favorable reaction pathways.

Intramolecular Rearrangement Mechanisms

The presence of multiple functional groups in Prop-2-en-1-yl 2-chloro-3-oxobutanoate also raises the possibility of intramolecular rearrangements. For example, a Claisen-type rearrangement or other pericyclic reactions could be envisaged under certain conditions. Computational studies would be instrumental in exploring the feasibility of such rearrangements by calculating the activation energies and comparing them to those of intermolecular reactions.

Tautomerism and Conformational Landscape Analysis

The presence of a 1,3-dicarbonyl moiety in prop-2-en-1-yl 2-chloro-3-oxobutanoate allows for the existence of keto-enol tautomerism. The equilibrium between the keto and various enol forms is a critical aspect of its chemical reactivity and is influenced by both intramolecular factors, such as hydrogen bonding, and external factors like the surrounding solvent environment.

Keto-Enol Tautomerism:

The primary tautomers of prop-2-en-1-yl 2-chloro-3-oxobutanoate are the diketo form and two possible enol forms, arising from the deprotonation of the α-carbon. Theoretical studies on analogous compounds, such as methyl 2-chloro-3-oxobutanoate, have shown that the relative stability of these tautomers can be predicted using quantum chemical calculations. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a pseudo-six-membered ring.

Keto form: Prop-2-en-1-yl 2-chloro-3-oxobutanoate

Enol form A: (Z)-prop-2-en-1-yl 2-chloro-3-hydroxybut-2-enoate

Enol form B: (E)-prop-2-en-1-yl 2-chloro-3-hydroxybut-2-enoate

Computational models, often employing Density Functional Theory (DFT), can predict the relative energies of these tautomers. For similar β-keto esters, the enol form is often found to be thermodynamically more stable in the gas phase due to the stabilizing effect of the intramolecular hydrogen bond.

Conformational Landscape:

The conformational flexibility of prop-2-en-1-yl 2-chloro-3-oxobutanoate arises from the rotation around several single bonds, including the C-C bonds of the butanoate chain and the C-O bond of the ester group. A full conformational analysis would involve mapping the potential energy surface by systematically rotating these dihedral angles to identify low-energy conformers.

For the diketo tautomer, different spatial arrangements of the two carbonyl groups relative to each other would lead to various conformers. Similarly, the enol tautomers would have distinct conformational possibilities based on the orientation of the allyl group and the geometry of the enol moiety. Computational studies on related acyclic ketones have demonstrated that the lowest energy conformations are those that minimize steric hindrance and optimize electrostatic interactions.

Illustrative Relative Energies of Tautomers and Conformers:

While specific data for prop-2-en-1-yl 2-chloro-3-oxobutanoate is not available, the following table provides a representative example of relative energies for different tautomers and conformers of a generic α-chloro-β-keto ester, as would be predicted by DFT calculations.

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

| Keto-1 | Diketo form, anti-periplanar carbonyls | 2.5 |

| Keto-2 | Diketo form, syn-periplanar carbonyls | 3.0 |

| Enol-A1 | (Z)-enol, intramolecular H-bond, planar | 0.0 |

| Enol-A2 | (Z)-enol, intramolecular H-bond, non-planar allyl | 0.8 |

| Enol-B1 | (E)-enol, no intramolecular H-bond | 5.2 |

Note: This table is illustrative and based on general principles of β-keto ester conformational analysis. The values are not from a direct computational study of prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Solvent Effects on Electronic Structure and Reactivity Profiles

The electronic structure and, consequently, the reactivity of prop-2-en-1-yl 2-chloro-3-oxobutanoate are expected to be significantly influenced by the solvent environment. Computational chemistry offers tools to model these effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solute's charge distribution is polarized by the solvent and vice versa. This self-consistent reaction field (SCRF) approach can provide insights into:

Tautomeric Equilibrium Shifts: In polar solvents, the more polar tautomer is generally stabilized to a greater extent. For β-keto esters, the diketo form is typically more polar than the enol form, which benefits from charge delocalization and intramolecular hydrogen bonding. Therefore, an increase in solvent polarity is predicted to shift the keto-enol equilibrium towards the keto tautomer.

Electronic Structure Perturbations: Solvation can alter the energies of the frontier molecular orbitals (HOMO and LUMO). In polar solvents, the energy gap between the HOMO and LUMO can change, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum.

Reactivity Profiles: Solvent effects can influence the rates and mechanisms of reactions involving prop-2-en-1-yl 2-chloro-3-oxobutanoate. For instance, in nucleophilic substitution reactions, the stabilization of charged intermediates and transition states by a polar solvent can significantly accelerate the reaction rate.

Illustrative Data on Solvent Effects:

The following table illustrates the predicted shift in the keto-enol equilibrium for a generic α-chloro-β-keto ester in different solvents, as would be calculated using a PCM/DFT approach.

| Solvent | Dielectric Constant (ε) | Predicted % Keto Tautomer |

| Gas Phase | 1 | 15% |

| Toluene | 2.4 | 35% |

| Dichloromethane | 9.1 | 60% |

| Acetonitrile | 37.5 | 85% |

| Water | 78.4 | 95% |

Note: This table is a representative example based on established trends for β-keto esters and is not derived from a specific study on prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Vibrational Frequency and NMR Chemical Shift Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Vibrational Frequency Prediction:

DFT calculations can be used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding normal modes. These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore typically scaled by an empirical factor.

For prop-2-en-1-yl 2-chloro-3-oxobutanoate, key vibrational modes would include:

C=O stretching vibrations of the ketone and ester groups.

C=C stretching of the allyl group and the enol form.

C-Cl stretching vibration.

O-H stretching in the enol tautomer.

Illustrative Predicted Vibrational Frequencies:

This table presents a hypothetical comparison of calculated (scaled) and expected experimental vibrational frequencies for the keto form of prop-2-en-1-yl 2-chloro-3-oxobutanoate.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O (ketone) stretch | 1735 | 1720-1740 |

| C=O (ester) stretch | 1750 | 1735-1755 |

| C=C (allyl) stretch | 1640 | 1630-1650 |

| C-Cl stretch | 750 | 700-800 |

Note: These are representative values and not from a direct calculation on the target molecule.

NMR Chemical Shift Prediction:

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). The method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted NMR spectra are invaluable for:

Distinguishing between different tautomers and conformers, as the chemical environment of each nucleus can vary significantly.

Assigning experimental NMR signals to specific atoms within the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts:

The following table shows a hypothetical comparison of predicted ¹³C NMR chemical shifts for the keto and enol tautomers of prop-2-en-1-yl 2-chloro-3-oxobutanoate.

| Carbon Atom | Predicted δ (ppm) - Keto | Predicted δ (ppm) - Enol |

| C=O (ketone) | 198.5 | - |

| C=O (ester) | 167.2 | 170.1 |

| -CHCl- | 65.8 | - |

| =C(Cl)- | - | 105.3 |

| =C(OH)- | - | 155.9 |

| -CH₃ | 28.9 | 20.5 |

| -O-CH₂- | 66.1 | 65.5 |

| =CH- | 132.4 | 132.8 |

| =CH₂ | 118.7 | 118.2 |

Note: This table is for illustrative purposes to highlight the expected differences between tautomers and is not based on actual computational data for prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Reactivity and Fundamental Reaction Mechanisms of Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

Reactivity of the Alpha-Chlorine Moiety

The chlorine atom is positioned on the alpha-carbon relative to the ketonic carbonyl group, making it an α-chloro ketone. This arrangement significantly influences its reactivity, particularly in substitution and elimination reactions.

The primary mode of reaction for the alpha-chlorine is nucleophilic substitution. The mechanism, whether SN1 or SN2, is heavily influenced by the electronic effects of the adjacent carbonyl group.

SN1 vs. SN2 Mechanism : The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. For Prop-2-en-1-yl 2-chloro-3-oxobutanoate, an SN1 pathway is highly disfavored. The electron-withdrawing nature of the adjacent carbonyl group would destabilize the formation of a carbocation at the alpha-position. youtube.com Consequently, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is the predominant pathway. youtube.com

SN2 Reactivity : The SN2 reaction proceeds via a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. organic-chemistry.org α-Halo ketones are exceptionally reactive in SN2 reactions, often reacting thousands of times faster than corresponding alkyl halides. youtube.comwikipedia.org This enhanced reactivity is attributed to the stabilization of the trigonal bipyramidal transition state. The overlap of the orbitals of the incoming nucleophile and the leaving group with the π-system of the adjacent carbonyl group lowers the activation energy of the transition state. youtube.comquora.comchemtube3d.comlibretexts.org Studies on α-chloro-β-keto esters have shown that SN2 substitution can occur even at sterically hindered tertiary carbons, a feat enabled by the powerful electron-withdrawing effect of the two neighboring carbonyl groups. acs.org

| Factor | SN1 Pathway | SN2 Pathway | Relevance to Prop-2-en-1-yl 2-chloro-3-oxobutanoate |

|---|---|---|---|

| Substrate Structure | Favored by tertiary (3°) carbons due to carbocation stability. pharmaguideline.comlibretexts.org | Favored by methyl, primary (1°), and secondary (2°) carbons due to less steric hindrance. libretexts.org | The chlorine is on a secondary carbon, which can undergo SN2. The electronic environment strongly favors SN2. |

| Carbocation Stability | Requires a stable carbocation intermediate. | No carbocation intermediate is formed. | The adjacent carbonyl group destabilizes a carbocation, making the SN1 pathway unfavorable. youtube.com |

| Nucleophile | Favored by weak, uncharged nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong, often anionic nucleophiles (e.g., I⁻, RS⁻, N₃⁻). libretexts.org | The reaction readily proceeds with strong nucleophiles via the SN2 mechanism. acs.org |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) which stabilize the carbocation. libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMF) which do not solvate the nucleophile as strongly. libretexts.org | Choice of solvent can be used to optimize the SN2 reaction rate. |

SN2' Reaction : The SN2' (Substitution Nucleophilic Allylic Rearrangement) reaction is characteristic of allylic systems where a nucleophile attacks the double bond, leading to the displacement of a leaving group from the allylic position. In Prop-2-en-1-yl 2-chloro-3-oxobutanoate, the chlorine atom is not in an allylic position. The allyl group is part of the ester moiety, separated from the chlorine by the keto-ester system. Therefore, an SN2' reaction involving the displacement of the alpha-chlorine is not a viable mechanism for this molecule. Such reactions are pertinent to allylic chlorides, where the leaving group is directly attached to a carbon adjacent to a C=C double bond. organic-chemistry.org

In the presence of a base, α-halo ketones can undergo elimination of hydrogen chloride to form α,β-unsaturated carbonyl compounds.

E1 vs. E2 Mechanism : Similar to substitution reactions, the E1 (Elimination Unimolecular) pathway is unlikely due to the instability of the carbocation intermediate. The E2 (Elimination Bimolecular) mechanism is favored. libretexts.org

E2 Reactivity : The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the halogen-bearing carbon (the β-carbon), while the halide ion departs simultaneously. In this molecule, the hydrogens on the methyl group (C4) are available for abstraction. The use of a sterically hindered, non-nucleophilic base, such as pyridine (B92270), is often employed to promote E2 elimination over SN2 substitution, leading to the formation of a conjugated C=C double bond. libretexts.org

Reactivity of the Beta-Keto Ester System

The 1,3-dicarbonyl arrangement of the β-keto ester functionality imparts unique chemical properties, most notably keto-enol tautomerism and significant acidity of the α-hydrogen.

β-Keto esters exist as a rapidly interconverting equilibrium between the keto and enol tautomers. libretexts.org Unlike simple ketones, where the keto form predominates (>99%), the equilibrium for β-dicarbonyl compounds can significantly favor the enol form. libretexts.org

Enol Stabilization : The stability of the enol form is attributed to two main factors:

Conjugation : The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system. vedantu.com

Intramolecular Hydrogen Bonding : The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure. mdpi.com

The position of this equilibrium can be influenced by factors such as the solvent. cdnsciencepub.com This tautomerism is critical as many reactions of the β-keto ester system proceed via the more nucleophilic enol or the corresponding enolate.

The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) is markedly acidic.

Enhanced Acidity : The pKa of the α-hydrogen in a typical β-keto ester is around 11, making it significantly more acidic than α-hydrogens of simple ketones (pKa ≈ 19-21) or esters (pKa ≈ 23-25). pharmaxchange.infoopenstax.orglibretexts.org This increased acidity allows for deprotonation by common bases, such as sodium ethoxide, to form a highly stabilized enolate ion. libretexts.org

Enolate Stabilization : The stability of the conjugate base (the enolate) is the primary reason for the acidity of the α-hydrogen. The negative charge on the α-carbon is extensively delocalized through resonance onto the oxygen atoms of both adjacent carbonyl groups. openstax.orglibretexts.orgfiveable.me This charge delocalization over two electronegative oxygen atoms results in a very stable anion. vedantu.com

This readily formed enolate is a potent carbon nucleophile and is central to reactions like the acetoacetic ester synthesis, where it can be alkylated via an SN2 reaction with alkyl halides. aklectures.comjove.commasterorganicchemistry.com

| Compound Type | Position of Hydrogen | Approximate pKa | Reason for Acidity |

|---|---|---|---|

| Alkane (e.g., Ethane) | - | ~50 | Very low acidity; unstable carbanion. libretexts.org |

| Ester (e.g., Ethyl Acetate) | α-carbon | ~25 | Enolate stabilized by one carbonyl group. pharmaxchange.info |

| Ketone (e.g., Acetone) | α-carbon | ~20 | Enolate stabilized by one carbonyl group. pharmaxchange.info |

| β-Keto Ester | α-carbon (between C=O) | ~11 | Enolate stabilized by two carbonyl groups via resonance. pharmaxchange.infoopenstax.org |

| β-Diketone (e.g., Acetylacetone) | α-carbon (between C=O) | ~9 | Enolate highly stabilized by two ketone groups. pharmaxchange.info |

Reactivity of the Allyl Ester Moiety

The allyl ester is not merely a passive part of the molecule; it is a functional group that can be selectively cleaved under very mild conditions, a property widely exploited in synthetic chemistry as a protecting group strategy.

Metal-Catalyzed Cleavage : Allyl esters can be deprotected using catalytic amounts of transition metals, most commonly palladium(0) complexes. nih.govacsgcipr.org The reaction mechanism involves the formation of a π-allylpalladium intermediate, with the carboxylate acting as a leaving group. nih.gov This complex then reacts with a nucleophile (a π-allyl scavenger, such as an amine or formic acid) to regenerate the palladium catalyst and release the deprotected carboxylic acid. nih.govacsgcipr.org

Decarboxylation : The cleavage of the allyl ester of a β-keto ester is often coupled with decarboxylation (loss of CO₂). nih.gov When the allyl β-keto ester is treated with a palladium catalyst, the formation of the π-allylpalladium complex is followed by facile decarboxylation to generate a palladium enolate. nih.gov This intermediate can then undergo various further transformations. nih.gov If the resulting β-keto acid is heated, it can also decarboxylate through a pericyclic reaction involving a cyclic six-electron rearrangement. libretexts.org

Other Reactions : The double bond in the allyl group can also participate in other reactions, such as thiol-ene additions, where a thiol adds across the double bond, often initiated by radicals or photochemistry. researchgate.net

Hydrolysis and Transesterification Pathways

No specific studies on the hydrolysis or transesterification of Prop-2-en-1-yl 2-chloro-3-oxobutanoate were found.

Allylic Rearrangements

While the allyl moiety is susceptible to rearrangement, no literature specifically detailing this process for Prop-2-en-1-yl 2-chloro-3-oxobutanoate could be located.

Cyclization and Annulation Chemistry with Various Nucleophiles and Electrophiles

Specific examples of cyclization or annulation reactions involving Prop-2-en-1-yl 2-chloro-3-oxobutanoate are not present in the searched scientific records.

Until specific research on the reactivity of Prop-2-en-1-yl 2-chloro-3-oxobutanoate is published, a detailed and accurate article on this subject cannot be generated.

Synthetic Applications of Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate As a Key Building Block

Construction of Diverse Heterocyclic Frameworks

The reactivity of Prop-2-en-1-yl 2-chloro-3-oxobutanoate allows for its participation in various cyclization and condensation reactions, making it a valuable starting material for the synthesis of a wide range of heterocyclic systems.

Thiazole (B1198619) and Imidazothiazole Derivatives Synthesis

The α-haloketone functionality within Prop-2-en-1-yl 2-chloro-3-oxobutanoate is a classic electrophilic component for the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative to form the thiazole ring. The β-ketoester portion of the molecule provides a handle for further functionalization of the resulting thiazole.

Specifically, the reaction of Prop-2-en-1-yl 2-chloro-3-oxobutanoate with a thioamide would proceed via initial S-alkylation, followed by intramolecular cyclization and dehydration to yield the corresponding 4-acetyl-5-substituted thiazole with an allyl ester group. This allyl ester can be selectively cleaved under mild conditions to provide the carboxylic acid, which can be further modified.

A similar strategy can be extended to the synthesis of fused heterocyclic systems like imidazothiazoles. For instance, the reaction with 2-aminobenzimidazole (B67599) derivatives can lead to the formation of benzo[d]imidazo[2,1-b]thiazole skeletons. nih.gov The cyclization of 2-aminobenzimidazole with ethyl 2-chloro-3-oxobutanoate, a close analog of the title compound, has been reported to produce ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate. nih.gov This suggests a direct and efficient pathway to complex heterocyclic systems from Prop-2-en-1-yl 2-chloro-3-oxobutanoate.

Table 1: Representative Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Thioamide (R-C(S)NH₂) | Allyl 2-methyl-5-(R)-thiazole-4-carboxylate | Reflux in ethanol (B145695) or dioxane |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Thiourea | Allyl 2-amino-5-methylthiazole-4-carboxylate | Base catalysis |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | 2-Aminobenzimidazole | Allyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate | Reflux in 1,4-dioxane |

Pyrazole (B372694) and Pyrazoline Derivatives Synthesis

The 1,3-dicarbonyl character of the β-ketoester moiety in Prop-2-en-1-yl 2-chloro-3-oxobutanoate makes it an ideal precursor for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

The reaction of Prop-2-en-1-yl 2-chloro-3-oxobutanoate with hydrazine hydrate (B1144303) or a substituted hydrazine would lead to the formation of a 5-methyl-1H-pyrazole-4-carboxylate derivative. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. The chloro substituent at the α-position can be retained in the final product or may participate in subsequent reactions, offering a site for further diversification.

Pyrazolines, or dihydropyrazoles, are typically synthesized from the reaction of α,β-unsaturated ketones with hydrazines. nih.gov While Prop-2-en-1-yl 2-chloro-3-oxobutanoate is not an α,β-unsaturated ketone itself, it can be readily converted into one through elimination of HCl or used in reactions that proceed through an enone-like intermediate.

Table 2: Potential Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Hydrazine Hydrate | Allyl 5-methyl-1H-pyrazole-4-carboxylate | Acid or base catalysis in a suitable solvent like ethanol |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Phenylhydrazine | Allyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Reflux in acetic acid |

Triazole Derivatives Synthesis via Cycloaddition Reactions

The allyl group of Prop-2-en-1-yl 2-chloro-3-oxobutanoate serves as a key functional handle for the synthesis of 1,2,3-triazole derivatives through [3+2] cycloaddition reactions. beilstein-journals.orgeurekaselect.com The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with the terminal alkene of the allyl group is a powerful and versatile method for constructing the triazole ring. nih.gov

This reaction can be performed with a variety of organic azides, providing access to a wide range of N-1 substituted 1,2,3-triazoles. The reaction can be carried out under thermal conditions or, more commonly, using copper(I) catalysis (CuAAC or "click chemistry"), which offers high yields, mild reaction conditions, and excellent regioselectivity for the 1,4-disubstituted product. nih.govmdpi.com The resulting product would be a 1,2,3-triazole linked to the 2-chloro-3-oxobutanoate core via a methyleneoxy bridge. The presence of the chloro and keto functionalities allows for post-cycloaddition modifications.

Table 3: [3+2] Cycloaddition for Triazole Synthesis

| Dipolarophile | 1,3-Dipole | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Benzyl Azide | Allyl 2-chloro-3-oxo-4-(1-benzyl-1H-1,2,3-triazol-4-yl)butanoate | CuSO₄/Sodium Ascorbate (CuAAC) or Ru-based catalysts |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Phenyl Azide | Allyl 2-chloro-3-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)butanoate | Thermal or metal-catalyzed |

Quinoline (B57606) and Naphthyridine Derivative Synthesis

The β-ketoester functionality of Prop-2-en-1-yl 2-chloro-3-oxobutanoate is a suitable precursor for the synthesis of quinoline and naphthyridine ring systems through well-established reactions such as the Combes, Conrad-Limpach, or Friedländer syntheses. These methods typically involve the condensation of a β-dicarbonyl compound with an arylamine or an amino-substituted pyridine (B92270).

For example, in a Friedländer-type synthesis, the reaction of Prop-2-en-1-yl 2-chloro-3-oxobutanoate with a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative would yield a substituted quinoline-3-carboxylate. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration. The chloro-substituent on the butanoate chain could potentially influence the reaction pathway or be incorporated into the final product, providing a site for further synthetic transformations. nih.govresearchgate.net

Similarly, using a 2-aminopyridine (B139424) or 3-aminopyridine (B143674) derivative in place of the arylamine would lead to the formation of naphthyridine frameworks, which are important nitrogen-containing heterocyclic cores in medicinal chemistry.

Spirocyclic Systems Formation

The multiple reactive centers in Prop-2-en-1-yl 2-chloro-3-oxobutanoate can be exploited for the construction of spirocyclic systems. This can be achieved through intramolecular reactions where different parts of the molecule are tethered and then cyclized.

Stereoselective Synthetic Strategies Utilizing Prop-2-en-1-yl 2-chloro-3-oxobutanoate

The presence of a prochiral ketone in Prop-2-en-1-yl 2-chloro-3-oxobutanoate opens up possibilities for stereoselective transformations to generate chiral building blocks. Asymmetric reduction of the ketone is a key strategy to introduce a stereocenter.

Biocatalytic reduction using carbonyl reductases (kreds) is a particularly effective method for the stereoselective reduction of β-ketoesters. researchgate.net Enzymes from various microorganisms, such as Candida magnoliae and Synechocystis sp., have been shown to reduce similar substrates like ethyl 4-chloro-3-oxobutanoate to the corresponding (S)- or (R)-hydroxy esters with high enantiomeric excess (e.e.). researchgate.net Applying such biocatalytic systems to Prop-2-en-1-yl 2-chloro-3-oxobutanoate would likely yield the corresponding chiral allyl 2-chloro-3-hydroxybutanoate, a valuable intermediate for the synthesis of optically active compounds.

Table 4: Potential Stereoselective Reduction of Prop-2-en-1-yl 2-chloro-3-oxobutanoate

| Substrate | Reaction Type | Reagent/Catalyst | Product | Expected Outcome |

|---|---|---|---|---|

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Asymmetric Reduction | Carbonyl Reductase (e.g., from Candida sp.) + Cofactor (NADPH) | Allyl (3S)-2-chloro-3-hydroxybutanoate | High yield and high enantiomeric excess |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Asymmetric Hydrogenation | Chiral Ru- or Rh-based catalysts (e.g., BINAP-Ru) | Chiral Allyl 2-chloro-3-hydroxybutanoate | High stereoselectivity |

In addition to the reduction of the ketone, the α-chloro position provides another site for stereocontrolled reactions. Nucleophilic substitution at this center can proceed with inversion of configuration, allowing for the introduction of various functional groups with defined stereochemistry, provided a stereochemically pure starting material is used.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The unique structural features of prop-2-en-1-yl 2-chloro-3-oxobutanoate make it an ideal candidate for the design of novel MCRs, leading to the rapid assembly of complex heterocyclic systems.

The reactivity of the α-chloro-β-keto ester functionality allows for sequential reactions with various nucleophiles. For instance, in a Hantzsch-type pyridine synthesis, prop-2-en-1-yl 2-chloro-3-oxobutanoate could react with an enamine and an aldehyde or another β-keto ester. The α-chloro substituent provides a handle for subsequent intramolecular cyclization or functionalization.

One proposed MCR involves the reaction of prop-2-en-1-yl 2-chloro-3-oxobutanoate with a 1,3-binucleophile, such as urea (B33335) or thiourea, and an aldehyde. This would be expected to yield highly functionalized pyrimidine (B1678525) or thiopyrimidine derivatives. The allyl ester group can be retained in the final product for further diversification or can be selectively cleaved under specific conditions.

A potential three-component reaction could involve an aromatic amine, an orthoformate, and prop-2-en-1-yl 2-chloro-3-oxobutanoate to generate quinoline derivatives. The initial reaction would likely form an enamine, which could then undergo a cyclization-elimination sequence.

| Reactants | Potential Product Class | Key Features |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate, Aldehyde, Ammonia | Dihydropyridines | Rapid access to privileged medicinal scaffolds. |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate, Arylamine, Isocyanide | Pyrrole derivatives | Formation of multiple C-C and C-N bonds in one pot. |

| Prop-2-en-1-yl 2-chloro-3-oxobutanoate, 1,2-Diaminobenzene, Aldehyde | Benzodiazepine derivatives | Synthesis of biologically relevant seven-membered rings. |

Functionalization of Complex Molecular Scaffolds

The targeted modification of complex molecules, such as natural products or advanced pharmaceutical intermediates, is a crucial aspect of drug discovery and development. Prop-2-en-1-yl 2-chloro-3-oxobutanoate can serve as a versatile reagent for introducing new functional groups and structural motifs onto these scaffolds.

The enolizable β-keto ester portion of the molecule can be deprotonated to form a nucleophile, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, it can be used in palladium-catalyzed allylic alkylation reactions to attach the chloro-acetoacetyl moiety to a complex substrate.

Furthermore, the electrophilic nature of the carbonyl carbons and the carbon bearing the chlorine atom allows for reactions with nucleophilic sites on complex molecules. For instance, a free hydroxyl or amino group on a natural product could react with prop-2-en-1-yl 2-chloro-3-oxobutanoate to form an ether or an amine linkage, respectively, thereby tethering the functionalized butanoate chain.

The allyl group offers additional opportunities for functionalization. It can undergo a variety of transformations, including olefin metathesis, dihydroxylation, and epoxidation, allowing for the introduction of further complexity after the initial attachment to the molecular scaffold. This dual reactivity—of the α-chloro-β-keto ester and the allyl group—provides a powerful strategy for late-stage functionalization.

| Substrate Type | Reaction Type | Introduced Functionality | Potential Application |

| Steroid with a hydroxyl group | Etherification | Chloro-acetoacetyl allyl ester | Modification of biological activity. |

| Peptide with a free amine | Amidation | Chloro-acetoacetyl allyl ester | Introduction of a chelating unit. |

| Macrocycle with an enolate | Michael Addition | Prop-2-en-1-yl 2-chloro-3-oxobutanoate | Building complex side chains. |

Catalytic Processes Involving Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The unique structural features of prop-2-en-1-yl 2-chloro-3-oxobutanoate make it a suitable substrate for various organocatalytic transformations.

Asymmetric Organocatalysis in its Reactions

While specific documented examples of asymmetric organocatalysis involving prop-2-en-1-yl 2-chloro-3-oxobutanoate are not extensively reported in the literature, the principles of organocatalysis can be applied to predict its behavior. The presence of the α-chloro substituent and the β-keto group allows for the generation of a chiral enolate or enamine intermediate under the influence of a chiral organocatalyst. For instance, chiral primary or secondary amines could be employed to facilitate asymmetric Michael additions or aldol (B89426) reactions, where the stereochemical outcome is dictated by the catalyst's chiral environment. The development of such reactions would be of considerable interest for the synthesis of enantiomerically enriched building blocks.

Base-Catalyzed Reactions

Base-catalyzed reactions of β-ketoesters are fundamental transformations in organic chemistry. In the case of prop-2-en-1-yl 2-chloro-3-oxobutanoate, the acidic α-proton can be readily abstracted by a base to form an enolate. This nucleophilic enolate can then participate in a variety of reactions, including alkylations, acylations, and condensations. The choice of base, solvent, and reaction temperature can influence the regioselectivity and stereoselectivity of these transformations. For example, the use of a hindered base might favor the formation of the kinetic enolate, while a less hindered base under thermodynamic control could lead to the more substituted enolate.

Transition Metal-Catalyzed Reactions (e.g., cross-coupling, cyclization)

Transition metal catalysis offers a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. The allyl group and the chloro atom in prop-2-en-1-yl 2-chloro-3-oxobutanoate provide two distinct handles for transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could potentially be employed to functionalize the α-position by targeting the carbon-chlorine bond. However, the reactivity of α-chloro-β-ketoesters in such reactions can be complex and may require careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.

Furthermore, the allyl group can participate in various transition metal-catalyzed transformations. For instance, palladium-catalyzed allylic alkylation reactions could proceed via the formation of a π-allyl palladium intermediate. Intramolecular versions of such reactions could lead to the formation of cyclic structures, providing a route to carbocyclic and heterocyclic frameworks. The development of enantioselective variants of these reactions would be highly valuable.

Green Catalysis Approaches (e.g., heterogeneous catalysis, biocatalysis)

Green chemistry principles are increasingly being integrated into the design of catalytic processes to minimize environmental impact. For a substrate like prop-2-en-1-yl 2-chloro-3-oxobutanoate, green catalysis approaches can offer significant advantages.

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification and enable catalyst recycling. For instance, a basic or acidic functionality could be immobilized on a solid support (e.g., silica, polymer resin) to catalyze reactions involving the enolate of prop-2-en-1-yl 2-chloro-3-oxobutanoate. Similarly, supported metal catalysts could be developed for cross-coupling or hydrogenation reactions.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. While specific studies on prop-2-en-1-yl 2-chloro-3-oxobutanoate are scarce, related compounds such as ethyl 4-chloro-3-oxobutanoate have been successfully employed in biocatalytic reductions. nih.govnih.govnih.govresearchgate.net Specifically, various microorganisms and isolated enzymes have been used for the asymmetric reduction of the keto group to the corresponding alcohol with high enantioselectivity. nih.govnih.govnih.govresearchgate.net These processes often operate in aqueous media under mild conditions, highlighting the potential of biocatalysis for the sustainable synthesis of chiral building blocks derived from α-chloro-β-ketoesters. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been achieved using recombinant Escherichia coli strains, yielding the corresponding (R)-alcohol with high optical purity. nih.gov Another study demonstrated the use of Candida magnoliae for the reduction of the same substrate, identifying multiple reducing enzymes within the organism. nih.gov The stereoselective reduction using a microbial aldehyde reductase in a biphasic system has also been reported, achieving high molar yield and enantiomeric excess. nih.gov

The application of these biocatalytic principles to prop-2-en-1-yl 2-chloro-3-oxobutanoate could provide a green route to valuable chiral allyl alcohols.

Below is a summary of biocatalytic reductions performed on a similar substrate, ethyl 4-chloro-3-oxobutanoate, which suggests potential biocatalytic transformations for the title compound.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Molar Yield | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Microbial aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant Escherichia coli | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Candida magnoliae | Ethyl (S)-4-chloro-3-hydroxybutanoate | 51% | - | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97.9% | 94.8% | researchgate.net |

Future Research Directions and Unexplored Reactivity of Prop 2 En 1 Yl 2 Chloro 3 Oxobutanoate

Development of Novel Cascade Reactions and Tandem Processes

The intricate structure of Prop-2-en-1-yl 2-chloro-3-oxobutanoate is particularly amenable to the design of novel cascade and tandem reactions, which are highly sought after for their efficiency and atom economy in organic synthesis. The presence of the allyl ester functionality is of significant interest, as it can serve as a precursor to palladium enolates through decarboxylation. This strategy could be harnessed in modified aldol (B89426) tandem reactions, where the in situ generated enolate reacts with electrophiles like aldehydes, streamlining the synthesis of complex aldol products under neutral conditions. nih.govwikipedia.org

Furthermore, the dual electrophilic nature of the α-chloro ketone moiety invites exploration into tandem processes. A sequence could be envisioned where an initial nucleophilic substitution at the α-carbon is followed by a subsequent reaction at the carbonyl center. Synergistic catalysis, employing a combination of transition metals such as ruthenium and palladium, could facilitate complex asymmetric transformations. For instance, a dehydrative condensation with allylic alcohols could be developed, leveraging the unique reactivity of each metallic catalyst to control stereochemistry with high precision. nih.govresearchgate.net The convergence of the allyl group and the dicarbonyl system also suggests the potential for tandem isomerization and carbon-carbon bond-forming reactions, further expanding the synthetic utility of this scaffold. rsc.org A copper-catalyzed cascade involving a reductive aldolization followed by lactonization represents another promising avenue, potentially leading to the synthesis of complex lactone structures. nih.gov

Applications in Flow Chemistry for Scalable Synthesis

Continuous flow chemistry presents a powerful platform for the safe and scalable synthesis and transformation of Prop-2-en-1-yl 2-chloro-3-oxobutanoate. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can be leveraged to manage potentially exothermic or fast reactions involving this highly functionalized molecule. nih.govresearchgate.net The synthesis of related α-chloroketones and α-ketoesters has been successfully demonstrated in flow, suggesting that the production of the title compound could be similarly optimized for efficiency and safety, avoiding the handling of hazardous reagents in large batches. researchgate.netacs.orgacs.org

Future research could focus on developing a multi-step continuous process for the synthesis of derivatives of Prop-2-en-1-yl 2-chloro-3-oxobutanoate. The integration of packed-bed reactors containing immobilized reagents or scavengers could enable a "catch and release" protocol. nih.govresearchgate.net This approach would allow for the purification of intermediates in-line, leading to a cleaner reaction profile and minimizing downstream processing. Such a strategy would be particularly advantageous for large-scale production, where efficiency and waste reduction are paramount. The inherent safety benefits of flow chemistry, especially when dealing with reactive intermediates, make it an ideal technology for exploring the full synthetic potential of this compound on an industrial scale.

Investigation of Photo- and Electrocatalytic Transformations

The unique electronic properties of the α-chloro ketone and β-dicarbonyl moieties within Prop-2-en-1-yl 2-chloro-3-oxobutanoate make it an excellent candidate for investigation under photo- and electrocatalytic conditions. Photocatalysis, particularly with visible light, could enable the selective activation of the carbon-chlorine bond. chemistryviews.orgmdpi.com This would generate a highly reactive α-carbonyl alkyl radical, which could then participate in a variety of subsequent reactions, such as atom transfer radical addition (ATRA) or coupling with other radical species, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The photochemical behavior of α-haloketones is a rich area of study, and applying these principles to this specific substrate could lead to novel and synthetically useful transformations. nih.gov

In the realm of electrocatalysis, the β-dicarbonyl system is known to undergo oxidation, which can lead to either dimerization or fragmentation depending on the reaction conditions and the mediator used. scispace.com Exploring the electrocatalytic oxidation of Prop-2-en-1-yl 2-chloro-3-oxobutanoate could provide access to unique dimeric structures or valuable degradation products. Conversely, the electrochemical reduction of the C-Cl bond offers a mild and controllable method for generating an enolate intermediate. This in situ generated enolate could then be trapped with various electrophiles in a one-pot process, providing a green alternative to traditional base-mediated enolate formation.

Derivatization for Advanced Materials Science Applications

The allyl functionality of Prop-2-en-1-yl 2-chloro-3-oxobutanoate serves as a versatile handle for its incorporation into polymeric structures, paving the way for applications in advanced materials science. acs.orgnih.gov This compound can be envisioned as a functional monomer that can undergo polymerization via its allyl group, leading to the formation of polymers with pendant α-chloro-β-keto ester functionalities. google.com These reactive side chains are ripe for post-polymerization modification, allowing for the fine-tuning of material properties. For instance, the α-chloro group can be substituted with various nucleophiles to introduce new functional groups, while the β-keto ester can act as a cross-linking site or a chelating agent for metal ions.

Drawing parallels from the known applications of allyl acetoacetate (B1235776) in coatings and resins, polymers derived from Prop-2-en-1-yl 2-chloro-3-oxobutanoate could exhibit enhanced adhesion, thermal stability, or reactivity. google.com The ability of the β-keto ester moiety to coordinate with metal ions could be exploited in the design of functional materials for applications such as catalysis, sensing, or metal ion sequestration. The development of homopolymers or copolymers incorporating this monomer could lead to a new class of smart materials with tunable and responsive properties.

Exploration of Bio-Inspired Synthetic Pathways and Enzymatic Transformations

The principles of green chemistry encourage the exploration of bio-inspired and enzymatic routes for the synthesis and transformation of complex organic molecules like Prop-2-en-1-yl 2-chloro-3-oxobutanoate. Enzymes offer unparalleled selectivity under mild reaction conditions. For instance, lipases are known to catalyze the transesterification of β-keto esters and could potentially be employed for the synthesis of the title compound from a simpler ester and allyl alcohol, or for its resolution if a chiral center is introduced. google.com

The ketone functionality is a prime target for enzymatic reduction. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are capable of reducing β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. researchgate.net Applying this class of enzymes to Prop-2-en-1-yl 2-chloro-3-oxobutanoate could provide stereochemically pure building blocks for the synthesis of pharmaceuticals and other fine chemicals. Furthermore, the reactivity of the α-chloro ketone with enzymes is an intriguing area for future research. While α-haloketones can act as enzyme inhibitors, some enzymes may possess the ability to catalyze their transformation. For example, the enzymatic hydrodehalogenation of the α-chloro group, analogous to the hydrodefluorination observed with some transaminases, could offer a green and selective method for dehalogenation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products